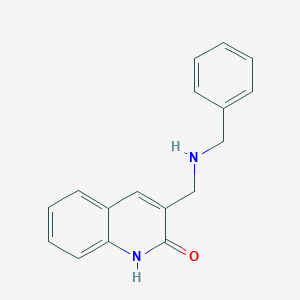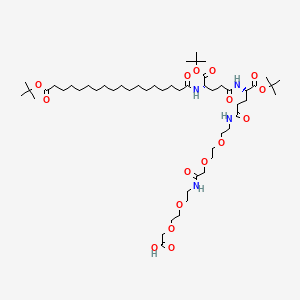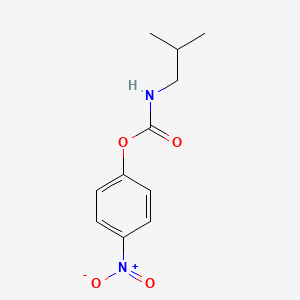
4-Nitrophenyl isobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl isobutylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an isobutyl group attached to the carbamic acid moiety and a 4-nitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl isobutylcarbamate typically involves the reaction of isobutylamine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl isobutylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and 4-nitrophenol.
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Hydrolysis: Yields N-Isobutylcarbamic acid and 4-nitrophenol.
Substitution Reactions: Yields substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl isobutylcarbamate has several applications in scientific research:
Biology: Employed in the study of enzyme kinetics and inhibition, particularly for enzymes that interact with carbamate esters.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug that releases active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl isobutylcarbamate involves the hydrolysis of the ester bond, leading to the release of 4-nitrophenol and the corresponding carbamic acid. The released 4-nitrophenol can act as an inhibitor of certain enzymes, while the carbamic acid can interact with biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
- N-Methylcarbamic acid 4-nitrophenyl ester
- N-Ethylcarbamic acid 4-nitrophenyl ester
- N-Propylcarbamic acid 4-nitrophenyl ester
Comparison: 4-Nitrophenyl isobutylcarbamate is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4-nitrophenyl) N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-8(2)7-12-11(14)17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLWFBZGTVEMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8244976.png)
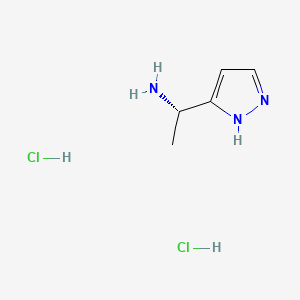
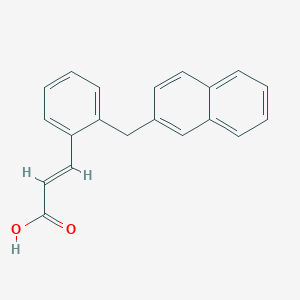
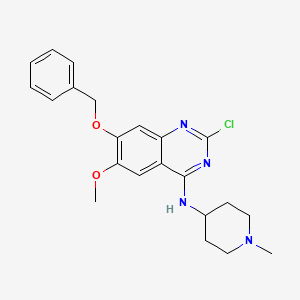
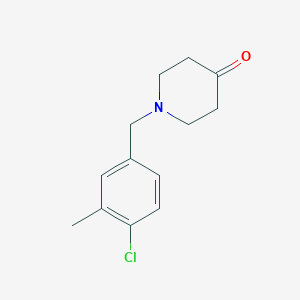
![6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole](/img/structure/B8245029.png)
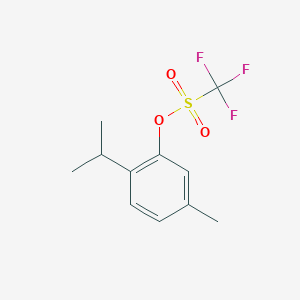
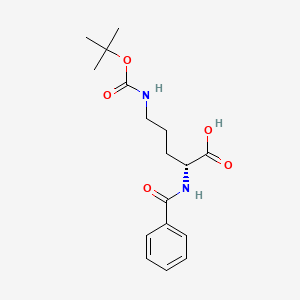
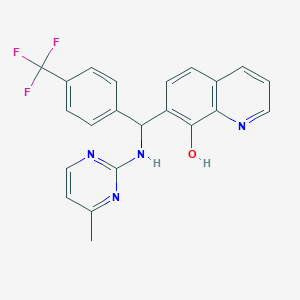
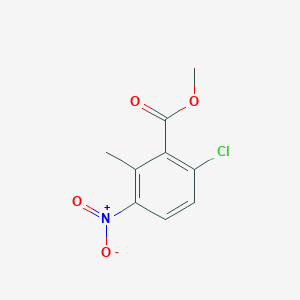
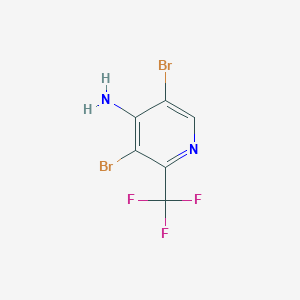
![Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8245069.png)
